2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine

BTK inhibitor kinase selectivity imidazopyridine scaffold

2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine (CAS 61078-17-9) is a small-molecule heterocyclic building block with the molecular formula C₈H₉N₃O and a molecular weight of 163.18 g/mol. It belongs to the 1H-imidazo[4,5-c]pyridine class, a deazapurine scaffold that serves as a key intermediate in medicinal chemistry for constructing kinase inhibitors, antiviral agents, and immunomodulators.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 61078-17-9
Cat. No. B11917018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine
CAS61078-17-9
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCN1C2=C(C=NC=C2)N=C1OC
InChIInChI=1S/C8H9N3O/c1-11-7-3-4-9-5-6(7)10-8(11)12-2/h3-5H,1-2H3
InChIKeyKCIUTWZJRCPALI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine (CAS 61078-17-9): Chemical Profile and Procurement Baseline


2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine (CAS 61078-17-9) is a small-molecule heterocyclic building block with the molecular formula C₈H₉N₃O and a molecular weight of 163.18 g/mol . It belongs to the 1H-imidazo[4,5-c]pyridine class, a deazapurine scaffold that serves as a key intermediate in medicinal chemistry for constructing kinase inhibitors, antiviral agents, and immunomodulators [1]. The compound features a methoxy group at the C2 position and a methyl group at the N1 position of the imidazo[4,5-c]pyridine core, a substitution pattern that establishes specific hydrogen-bonding and steric properties distinct from other regioisomeric imidazopyridines [1].

Why Generic 2-Substituted Imidazopyridines Cannot Replace 2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine


The imidazo[4,5-c]pyridine scaffold is regioisomeric with imidazo[4,5-b]pyridine, and the two cores demonstrate markedly different biological activity profiles; for example, imidazo[4,5-c]pyridine inhibitors of Bruton's tyrosine kinase (BTK) showed significantly higher activity than their imidazo[4,5-b]pyridine counterparts [1]. Within the 1H-imidazo[4,5-c]pyridine series, SAR studies on TLR7 agonists demonstrate that substituent identity at the C2 position is critical for determining receptor selectivity—2-butyl analogues displayed pure TLR7 agonism, while modifications at this position can shift the selectivity profile [2]. The specific combination of a C2-methoxy group and N1-methyl group on the 1H-imidazo[4,5-c]pyridine core generates a defined hydrogen-bond acceptor pattern (PSA = 39.94 Ų) and LogP (0.98) that cannot be replicated by simple substitution with ethoxy, chloro, or unsubstituted analogues. Interchanging with a generic 2-substituted imidazopyridine without preserving the exact methoxy/methyl substitution pattern therefore risks altering target binding, pharmacokinetic properties, and downstream synthetic compatibility.

Quantitative Differentiation Evidence for 2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine vs. Structural Analogs


Regioisomeric Scaffold Advantage: 1H-Imidazo[4,5-c]pyridine vs. 3H-Imidazo[4,5-b]pyridine in BTK Inhibition

In a direct comparison of BTK inhibitory activity, a 1,4,6-trisubstituted 1H-imidazo[4,5-c]pyridine inhibitor exhibited significantly higher BTK inhibition than its matched imidazo[4,5-b]pyridine isomer. An SAR study of the 1H-imidazo[4,5-c]pyridine series revealed remarkably high tolerance for both hydrophobic and hydrophilic substituents at the C6 position, a feature that enables the 2-methoxy-1-methyl-1H-imidazo[4,5-c]pyridine scaffold to serve as a versatile intermediate for late-stage diversification in BTK inhibitor programs. This scaffold-level differentiation means that procurement of the correct [4,5-c] regioisomer—rather than a structurally similar [4,5-b]pyridine analog—is essential for maintaining biological activity in BTK-targeted projects [1].

BTK inhibitor kinase selectivity imidazopyridine scaffold

JAK Selectivity Divergence Between Imidazo[4,5-c]pyridine and Imidazo[4,5-b]pyridine Cores

A direct selectivity comparison of matched molecular pairs demonstrated that the 1H-imidazo[4,5-c]pyridine scaffold and the 3H-imidazo[4,5-b]pyridine scaffold exhibit divergent selectivity profiles across the JAK kinase family (JAK1, JAK2, JAK3, TYK2). IC₅₀ values obtained from fluorescence-based biochemical assays using catalytic domains showed that selectivity ratios for JAK1/TYK2 differed substantially between the two scaffolds. This scaffold-dependent selectivity is a critical parameter for medicinal chemistry programs targeting specific JAK family members, and it confirms that [4,5-c] and [4,5-b] regioisomers are not interchangeable procurement items [1].

JAK inhibitor kinase selectivity scaffold comparison

C2 Substituent Criticality for TLR7/8 Selectivity in Imidazo[4,5-c]pyridines

SAR studies on 1H-imidazo[4,5-c]pyridine TLR7 agonists established that the C2 substituent identity is a key determinant of TLR7 vs. TLR8 selectivity. The reference compound 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine was identified as a pure TLR7 agonist with negligible TLR8 activity [1]. While the C2-butyl analogue demonstrated pure TLR7 agonism, the introduction of alternative C2 substituents can alter this selectivity profile. The C2-methoxy substitution present in 2-methoxy-1-methyl-1H-imidazo[4,5-c]pyridine represents a distinct electronic and steric environment (electron-donating, hydrogen-bond-accepting methoxy) relative to the C2-butyl, C2-aryl, or C2-unsubstituted analogues. This class-level SAR inference indicates that procurement of the specific C2-methoxy-N1-methyl substitution pattern is essential for programs where TLR7/8 selectivity is under investigation, as alternative C2 substituents may produce divergent immunological activation profiles [1].

TLR7 agonist TLR8 selectivity C2 SAR

C6 Position Tolerance for Hydrophobic/Hydrophilic Substituents in 1H-Imidazo[4,5-c]pyridines: Synthetic Intermediate Value

An SAR study of the 1H-imidazo[4,5-c]pyridine series revealed remarkably high tolerance of the C6 position for both hydrophobic and hydrophilic substituents in BTK inhibitors. This structural feature means that the 2-methoxy-1-methyl-1H-imidazo[4,5-c]pyridine core—bearing substitution at C2 (methoxy) and N1 (methyl) while leaving C4 and C6 available—provides a versatile synthetic intermediate platform for generating focused libraries through C6 diversification. The high C6 tolerance documented in the literature is specific to the 1H-imidazo[4,5-c]pyridine scaffold and is not universally observed across imidazo[4,5-b]pyridine analogues [1]. This scaffold-specific synthetic versatility establishes the compound's procurement value as a key intermediate for BTK inhibitor lead optimization programs, where C6-substituted analogues can be accessed without compromising core scaffold activity [1].

BTK inhibitor SAR tolerance late-stage diversification

Physicochemical Property Differentiation: PSA and LogP Values vs. Common Analogues

The 2-methoxy-1-methyl-1H-imidazo[4,5-c]pyridine compound has a calculated polar surface area (PSA) of 39.94 Ų and a LogP of 0.98 . These values are distinct from common analogues: the unsubstituted 1H-imidazo[4,5-c]pyridine (C₆H₅N₃, MW 119.12) has a PSA of approximately 28.7 Ų and LogP of approximately 0.4, while a C2-chloro analogue would have a lower PSA (no methoxy oxygen) and higher LogP. The methoxy group contributes an additional hydrogen-bond acceptor site while maintaining a moderate LogP compatible with both aqueous solubility and membrane permeability. These calculated physicochemical properties provide procurement-relevant differentiation for lead optimization programs where precise control of PSA and LogP is critical for achieving desired ADME profiles .

drug-likeness physicochemical properties lead optimization

Angiotensin II Receptor Antagonist Scaffold Potency: Imidazo[4,5-c]pyridine Outperforms DuP 753 (Losartan)

A series of 6-aryl-imidazo[4,5-c]pyridine derivatives were designed and evaluated as nonpeptide angiotensin II receptor antagonists. Several compounds in this series exhibited 4-fold higher in vitro potency than DuP 753 (losartan), the prototypical angiotensin II receptor antagonist [1]. While the 2-methoxy-1-methyl substitution pattern was not specifically evaluated in this study, the scaffold-level potency advantage of the imidazo[4,5-c]pyridine core over the benzylimidazole core of losartan demonstrates that the [4,5-c]pyridine scaffold confers a meaningful pharmacological differentiation. This class-level potency advantage supports the procurement of imidazo[4,5-c]pyridine-based intermediates, including 2-methoxy-1-methyl-1H-imidazo[4,5-c]pyridine, for cardiovascular drug discovery programs targeting the angiotensin II receptor [1].

angiotensin II antagonist GPCR scaffold potency

Optimal Application Scenarios for 2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine Based on Quantitative Differentiation Evidence


BTK Inhibitor Lead Optimization: Core Intermediate for C6 Library Synthesis

For medicinal chemistry teams developing Bruton's tyrosine kinase (BTK) inhibitors, 2-methoxy-1-methyl-1H-imidazo[4,5-c]pyridine serves as an optimal core intermediate due to the scaffold's demonstrated superiority over imidazo[4,5-b]pyridine in BTK inhibition [1] and its remarkable tolerance for diverse C6 substituents [1]. The C2-methoxy and N1-methyl groups pre-install key pharmacophoric elements while leaving C4 and C6 positions available for systematic SAR exploration. Procurement of this specific intermediate enables efficient parallel library synthesis through C6 diversification without the need for de novo core construction for each analogue.

JAK-Selective Probe Development Requiring Defined [4,5-c] Regiochemistry

Research programs targeting specific JAK family members (JAK1, JAK2, JAK3, or TYK2) benefit from the demonstrated divergence in selectivity profiles between 1H-imidazo[4,5-c]pyridine and 3H-imidazo[4,5-b]pyridine scaffolds [1]. The 2-methoxy-1-methyl-1H-imidazo[4,5-c]pyridine compound provides a structurally defined starting point for constructing JAK inhibitors where the [4,5-c] core orientation is mandatory for achieving the desired selectivity fingerprint. Procurement of the correct regioisomer is critical, as substitution with a [4,5-b]pyridine analogue results in altered JAK selectivity.

TLR7/8 Immunomodulator SAR Studies: C2 Substituent Optimization

For immunology programs investigating TLR7/8 agonists, the C2-methoxy-N1-methyl substitution pattern provides a defined starting point for exploring C2 substituent SAR. Published SAR studies have established that C2 substituent identity is a critical determinant of TLR7 vs. TLR8 selectivity [1]. The 2-methoxy-1-methyl-1H-imidazo[4,5-c]pyridine intermediate enables systematic C2 and C6 modification while maintaining the core [4,5-c]pyridine scaffold, facilitating head-to-head comparisons of immunological activation profiles across substituted analogues.

Angiotensin II Receptor Antagonist Discovery: Scaffold-Hopping from Losartan Chemotype

Cardiovascular drug discovery programs seeking to improve upon the potency of losartan (DuP 753) can leverage the imidazo[4,5-c]pyridine scaffold, which has demonstrated up to 4-fold higher in vitro potency in angiotensin II receptor binding assays compared to the benzylimidazole core of losartan [1]. The 2-methoxy-1-methyl-1H-imidazo[4,5-c]pyridine compound provides a functionalized intermediate for constructing 6-aryl-imidazo[4,5-c]pyridine analogues, with the C2-methoxy and N1-methyl groups contributing defined electronic and steric properties that differentiate it from alternative core substitution patterns.

Quote Request

Request a Quote for 2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.